![molecular formula C20H14FN5O4 B2879015 N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941890-84-2](/img/no-structure.png)

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

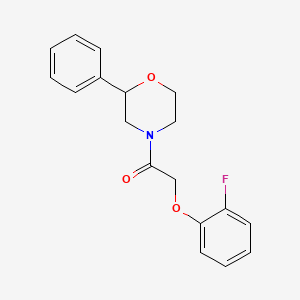

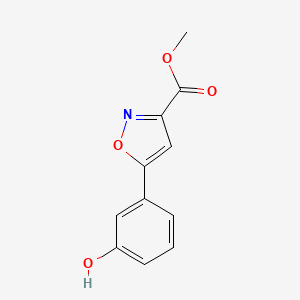

The compound contains several functional groups and structural features that are common in medicinal chemistry. It has a pyrazolo[3,4-b]pyridine core, which is a type of fused pyridine derivative. Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry . The compound also contains a carboxamide group, a nitro group, and a fluoro group attached to a phenyl ring.

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amino group, or the carboxamide could be hydrolyzed to a carboxylic acid .Applications De Recherche Scientifique

Kinase Inhibition for Cancer Therapy

One significant application of compounds related to N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is as selective inhibitors of the Met kinase superfamily, which plays a critical role in cancer development and metastasis. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent Met kinase inhibitors. These compounds have shown excellent in vivo efficacy against certain types of cancer, such as gastric carcinoma, demonstrating their potential as therapeutic agents in oncology (Schroeder et al., 2009).

Synthesis of Bioactive Heterocyclic Compounds

Research has also focused on synthesizing novel heterocyclic compounds utilizing similar chemical structures, which have demonstrated cytotoxic activity against various cancer cell lines. For example, pyrazolo[1,5-a]pyrimidines and related Schiff bases synthesized from related carboxamides showed significant cytotoxicity against colon, lung, breast, and liver cancer cells. These findings suggest the potential application of these compounds in developing new cancer therapies (Hassan et al., 2015).

Fungicidal Activity

Another application area is the synthesis of systemic fungicides. Pyrazolo[1,5-a]pyrimidine analogues of the fungicide carboxin have been synthesized and evaluated for their fungicidal activity. These studies revealed that certain pyrazolo[1,5-a]pyrimidines show high levels of activity against fungal pathogens, indicating their potential use in agricultural fungicides (Huppatz, 1985).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves the condensation of 4-fluoro-3-nitroaniline with ethyl acetoacetate, followed by cyclization with phenylhydrazine and subsequent reaction with methyl isocyanate. The resulting intermediate is then reacted with 2-chloro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid to yield the final product.", "Starting Materials": [ "4-fluoro-3-nitroaniline", "ethyl acetoacetate", "phenylhydrazine", "methyl isocyanate", "2-chloro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-fluoro-3-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to yield 3-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Cyclization of the intermediate from step 1 with phenylhydrazine in the presence of a catalyst such as acetic acid to yield 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate from step 2 with methyl isocyanate in the presence of a base such as triethylamine to yield N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide.", "Step 4: Reaction of the product from step 3 with 2-chloro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in the presence of a base such as potassium carbonate to yield the final product, N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide." ] } | |

Numéro CAS |

941890-84-2 |

Nom du produit |

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |

Formule moléculaire |

C20H14FN5O4 |

Poids moléculaire |

407.361 |

Nom IUPAC |

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |

InChI |

InChI=1S/C20H14FN5O4/c1-11-17-18(27)14(10-22-19(17)25(24-11)13-5-3-2-4-6-13)20(28)23-12-7-8-15(21)16(9-12)26(29)30/h2-10H,1H3,(H,22,27)(H,23,28) |

Clé InChI |

XEYGOZICRWEKHN-UHFFFAOYSA-N |

SMILES |

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2878935.png)

![N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2878936.png)

![2,6-dichloro-N-[3-chloro-4-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2878941.png)

![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)

![2,6-dioxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2878951.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)